Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride
Description
Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride is a bicyclic amine derivative characterized by a fused [3.2.0] bicycloheptane ring system with a methanamine (-CH2NH2) substituent at the 6-position, protonated as a hydrochloride salt. Key properties include:
- Molecular Formula: C8H14N2·HCl (theoretical, based on structural analysis) .
- CAS Number: Not explicitly listed in the evidence, but related compounds (e.g., bicyclo[3.2.0]heptan-6-amine hydrochloride) have CAS EN300-371031 .
- Purity: Typically ≥95% in commercial supplies .
- Applications: Used as a building block in medicinal chemistry and organic synthesis, particularly for exploring rigid amine scaffolds .
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-bicyclo[3.2.0]heptanylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-5-7-4-6-2-1-3-8(6)7;/h6-8H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRAOJBKRPVHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Dienes
Bicyclo[3.2.0]heptane can be synthesized via catalytic hydrogenation of bicyclo[3.2.0]hepta-2,6-diene. This method leverages the stability of saturated bicyclic systems, as demonstrated by NIST thermochemical data for analogous compounds.
Reaction Pathway :
$$ \text{C}7\text{H}8 \xrightarrow{\text{H}2/\text{Pd}} \text{C}7\text{H}_{12} $$
This approach is efficient for large-scale synthesis but requires precise control of hydrogenation conditions to avoid over-reduction or side reactions.
Photochemical [2+2] Cycloaddition
Inspired by methods for bicyclo[2.1.1]hexane derivatives, photochemical cycloadditions could assemble the bicyclo[3.2.0]heptane core. For example, a [2+2] cycloaddition between strained alkenes under UV light might yield the bicyclic skeleton.
Potential Substrate :
A diene or strained alkene precursor could undergo intramolecular cyclization to form the bicyclo[3.2.0]heptane framework.
Hydrochloride Salt Formation
The final step involves protonation of the amine to form the hydrochloride salt. This is typically achieved by treating the free base with HCl gas or hydrochloric acid in a polar solvent (e.g., ethanol).
Conditions :
- Solvent : Ethanol or dichloromethane.
- Temperature : Room temperature.
- Yield : >95% purity reported for commercial samples.
Challenges and Optimization Strategies
Regioselectivity and Stereoselectivity
The bicyclo[3.2.0]heptane core’s rigidity may limit regioselectivity during functionalization. For example, bromination at position 6 requires directing groups or steric control.
Purity and Purification
High purity (>95%) is achieved through recrystallization or column chromatography. Impurities such as unreacted intermediates or side products (e.g., diastereomers) are mitigated using chiral resolution techniques.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Hydrogenation of Diene | Scalable, high yield | Requires catalysts (e.g., Pd) |
| Photochemical Cycloaddition | Modular for diverse derivatives | Limited literature precedent for [3.2.0] systems |
| Reductive Amination | Direct functionalization | Multi-step process |
| Bromination-Substitution | Simple reaction conditions | Potential for over-bromination |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitriles or oxides.
Reduction: Simpler amines or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Precursor for Bioactive Compounds
Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride serves as a precursor in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals targeting pain management and inflammation. Compounds derived from this bicyclic structure have been shown to modulate the Vanilloid receptor 1 (VR1), which is implicated in nociception and pain pathways .
2. Antimicrobial Properties
Recent studies indicate that derivatives of bicyclo[3.2.0]heptan-6-ylmethanamine exhibit antimicrobial activity, making them potential candidates for antibiotic development . For instance, microbial Baeyer-Villiger reactions involving bicyclo[3.2.0]heptan-6-ones yielded lactones with significant enantiomeric excess, suggesting their utility in synthesizing chiral drugs with enhanced biological activity .
Organic Synthesis Applications
1. Synthesis of Complex Molecules
this compound is utilized in organic synthesis as a building block for constructing complex molecular architectures. Its unique bicyclic structure allows for various transformations, including stereoselective reductions and cyclization reactions .
2. Reaction Mechanisms
The compound has been involved in several key reaction mechanisms, such as the palladium-catalyzed aminoacyloxylation of cyclopentenes, which leads to the formation of oxygenated 2-azabicyclo structures . These reactions are significant for creating libraries of bridged bicyclic compounds that can be further functionalized for diverse applications.
Biotransformation Studies
1. Enzymatic Reactions
Biotransformation studies have demonstrated that bicyclo[3.2.0]heptan-6-ones can undergo enzymatic reactions leading to the formation of valuable products like chiral alcohols and lactones . The efficiency of these biocatalytic processes highlights the compound's potential in green chemistry approaches for synthesizing pharmaceuticals.
2. Case Study: Microbial Transformations
A notable case study involves the microbial transformation of bicyclo[3.2.0]heptan-6-one using Acinetobacter calcoaceticus, which produced regioisomeric lactones with high yields (67-93%) and varying configurations based on substrate modifications . This underscores the compound's versatility in biocatalytic applications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to bicyclic amines with similar ring systems or functional groups (Table 1):
Table 1: Comparative Analysis of Bicyclic Amine Derivatives
Key Research Findings
Ring Size and Bioactivity: The [3.2.0] system (7-membered ring) offers moderate rigidity compared to [4.1.0] (8-membered), influencing receptor binding selectivity . Azabicyclo derivatives (e.g., 3-azabicyclo[3.1.1]heptan-6-one) exhibit enhanced metabolic stability over non-aza analogs .
Safety Profiles :
- Bicyclo[3.2.0]heptane derivatives generally show low acute toxicity, whereas azabicyclo compounds require stringent handling due to respiratory hazards .
Market Trends :
- Chinese and Indian suppliers dominate production, reflecting cost advantages in bicyclic amine synthesis .
Biological Activity
Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of neurotransmitter systems and its implications in neuropharmacology. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (CAS Number: 2155855-26-6) features a bicyclic structure that contributes to its unique pharmacological profile. The compound's structural characteristics allow for interactions with various biological targets, particularly in the central nervous system.
NMDA Receptor Modulation
One of the primary areas of research surrounding this compound is its interaction with N-methyl-D-aspartate (NMDA) receptors. Studies have shown that compounds similar to bicyclo[3.2.0]heptan-6-ylmethanamine can act as NMDA receptor antagonists, which are crucial for managing conditions such as Alzheimer's disease and other neurodegenerative disorders.
In a comparative study with memantine, an FDA-approved NMDA receptor antagonist, this compound demonstrated acceptable toxicity profiles at concentrations up to 100 µM, indicating a promising therapeutic index for further development . The cell viability assays indicated that at therapeutic concentrations, the compound did not significantly reduce cell viability compared to untreated controls.
Anticonvulsant Activity
Research has also highlighted the anticonvulsant properties of this compound analogs. In rodent models, certain derivatives exhibited significant protection against seizure-induced neural damage, suggesting potential applications in epilepsy treatment .
Study on Neuroprotective Effects
A study focused on the neuroprotective effects of this compound revealed that it could reduce oxidative stress markers in neuronal cell lines exposed to excitotoxic agents . The findings suggest that this compound may enhance neuronal survival through mechanisms involving the modulation of glutamate signaling pathways.
Toxicity Assessment
Toxicity studies conducted on various derivatives of bicyclo[3.2.0]heptan-6-ylmethanamine indicated that while some compounds exhibited cytotoxic effects at higher concentrations (above 150 µM), others showed promising safety profiles comparable to memantine . The assessment involved evaluating cell viability using MTT assays and analyzing the effects on MDCK (Madin-Darby Canine Kidney) cells over a range of concentrations.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
